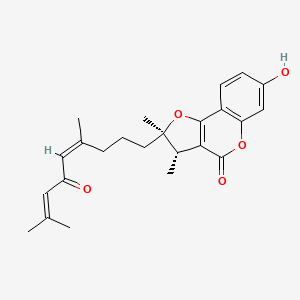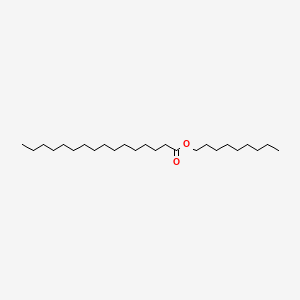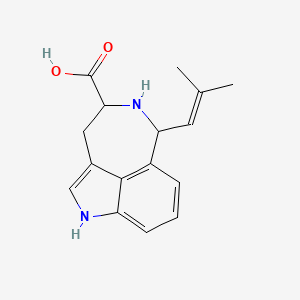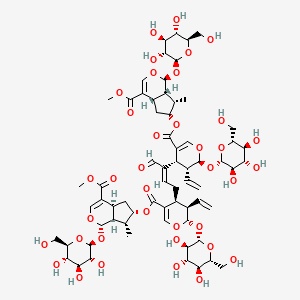
Dipsanoside A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ジプサノシドAは、ヤグルマギク属の植物であるDipsacus asper(一般名:茶薊)から抽出された新規のテトライリドイドグルコシドです。この多年草は中国全土に広く分布しており、何世紀にもわたって伝統的な中国医学で使用されてきました。 ジプサノシドAは、骨細胞の分裂促進や胎児保護作用など、潜在的な治療効果が知られています .
科学的研究の応用
Dipsanoside A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying tetrairidoid glucosides and their chemical properties.
Biology: Investigated for its potential effects on cell division and differentiation, particularly in osseous cells.
Medicine: Explored for its therapeutic potential in promoting bone health and as an embryo security agent.
Industry: Used in the development of natural product-based pharmaceuticals and supplements
Safety and Hazards
将来の方向性
作用機序
ジプサノシドAは、さまざまな分子標的と経路を通じて効果を発揮します。特定の受容体と細胞増殖および分化に関与するシグナル伝達経路と相互作用することにより、骨細胞の分裂を促進します。 さらに、それは胚発生に関与する遺伝子の発現を調節することによって、胎児保護薬として作用します .
類似化合物の比較
類似化合物
ジプサノシドB: 同様の特性を持つ、Dipsacus asper由来の別のテトライリドイドグルコシド。
スウェロシド: 抗炎症作用と抗酸化作用を持つイリドイド配糖体。
ロガニン: 神経保護効果で知られるイリドイド配糖体.
ジプサノシドAの独自性
ジプサノシドAは、その独特の構造と、それが示す治療効果の組み合わせによって特徴付けられます。 骨細胞の分裂を促進し、胎児保護薬として機能する能力は、他の類似の化合物とは異なります .
生化学分析
Biochemical Properties
Dipsanoside A plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit the production of nitric oxide in lipopolysaccharide-activated murine macrophage cells, indicating its potential anti-inflammatory properties . Additionally, it interacts with proteins involved in bone metabolism, promoting the proliferation of osseous cells .
Cellular Effects
This compound exerts multiple effects on different cell types and cellular processes. In macrophage cells, it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation . In osteoblasts, this compound promotes cell proliferation and differentiation, enhancing bone formation . Furthermore, it influences cell signaling pathways, such as the NF-κB pathway, and modulates gene expression related to inflammation and bone metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. For example, in macrophages, this compound inhibits the activation of the NF-κB pathway, leading to reduced expression of pro-inflammatory genes . Additionally, it modulates the activity of enzymes involved in bone metabolism, promoting osteoblast differentiation and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and heat . In vitro studies have shown that this compound maintains its anti-inflammatory and osteoprotective effects over extended periods, although its potency may diminish with time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits significant anti-inflammatory and osteoprotective effects without noticeable toxicity . At higher doses, some adverse effects, such as gastrointestinal discomfort and mild hepatotoxicity, have been reported
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites. These metabolites may retain some of the biological activities of the parent compound, contributing to its overall effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins, facilitating its uptake and distribution . Once inside the cells, this compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns. It is primarily localized in the cytoplasm and nucleus of target cells . This localization is mediated by specific targeting signals and post-translational modifications that direct this compound to these compartments. The subcellular localization of this compound is crucial for its activity, as it allows the compound to interact with key biomolecules involved in its biological effects .
準備方法
合成ルートと反応条件
ジプサノシドAは、Dipsacus asperに含まれる前駆体化合物を使用した一連の化学反応によって合成することができます。 合成は通常、ジプサノシドAの二量体構造を形成するためのアルドール縮合反応を含みます .
工業生産方法
ジプサノシドAの工業生産には、Dipsacus asperの根から化合物を抽出することが含まれます。 抽出プロセスには、乾燥、粉砕、溶媒抽出、それに続くクロマトグラフィーなどの精製工程による純粋な化合物の単離が含まれます .
化学反応の分析
反応の種類
ジプサノシドAは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの試薬を使用して、酸素の付加または水素の除去を伴います。
還元: この反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬を使用して、水素の付加または酸素の除去を伴います。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換: ハロゲン、求核剤.
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、ジプサノシドAの酸化は、さまざまな酸化誘導体の形成につながる可能性がある一方で、還元は化合物の還元形の形成につながる可能性があります .
科学研究への応用
ジプサノシドAは、次のような幅広い科学研究への応用があります。
化学: テトライリドイドグルコシドとその化学的性質を研究するためのモデル化合物として使用されます。
生物学: 特に骨細胞における細胞分裂と分化への潜在的な影響について調査されています。
医学: 骨の健康を促進する治療の可能性と、胎児保護薬としての可能性が探求されています。
類似化合物との比較
Similar Compounds
Dipsanoside B: Another tetrairidoid glucoside from Dipsacus asper with similar properties.
Sweroside: An iridoid glycoside with anti-inflammatory and antioxidant properties.
Loganin: An iridoid glycoside known for its neuroprotective effects.
Uniqueness of Dipsanoside A
This compound is unique due to its specific structure and the combination of therapeutic properties it exhibits. Its ability to promote osseous cell division and serve as an embryo security agent sets it apart from other similar compounds .
特性
IUPAC Name |
methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-4-[(E)-3-[(2S,3R,4R)-5-[[(1S,4aS,6R,7S,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H90O37/c1-7-25-27(30(18-90-59(25)100-63-51(80)47(76)43(72)36(14-68)96-63)57(86)94-34-11-28-31(55(84)88-5)19-92-61(40(28)22(34)3)102-65-53(82)49(78)45(74)38(16-70)98-65)10-9-24(13-67)42-26(8-2)60(101-64-52(81)48(77)44(73)37(15-69)97-64)91-21-33(42)58(87)95-35-12-29-32(56(85)89-6)20-93-62(41(29)23(35)4)103-66-54(83)50(79)46(75)39(17-71)99-66/h7-9,13,18-23,25-29,34-54,59-66,68-83H,1-2,10-12,14-17H2,3-6H3/b24-9-/t22-,23+,25+,26+,27-,28+,29+,34-,35+,36+,37+,38+,39+,40+,41+,42-,43+,44+,45+,46+,47-,48-,49-,50-,51+,52+,53+,54+,59-,60-,61-,62-,63-,64-,65-,66-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFCDHIJCNLFPY-OWONSMEPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=COC(C(C4CC=C(C=O)C5C(C(OC=C5C(=O)OC6CC7C(C6C)C(OC=C7C(=O)OC)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C=C)C=C)OC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CO[C@H]([C@@H]([C@@H]4C/C=C(/C=O)\[C@H]5[C@H]([C@@H](OC=C5C(=O)O[C@@H]6C[C@H]7[C@@H]([C@@H]6C)[C@@H](OC=C7C(=O)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C=C)C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H90O37 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1475.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
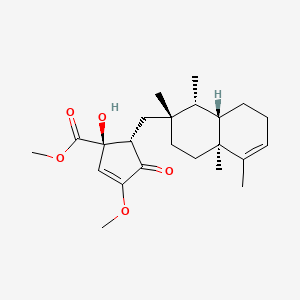



![(3S)-7-[2-[2-[(E)-2-Cyclopentylvinyl]-5-methyloxazole-4-yl]ethoxy]-2-[(2E,4E)-1-oxo-2,4-hexadiene-1-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B1247720.png)
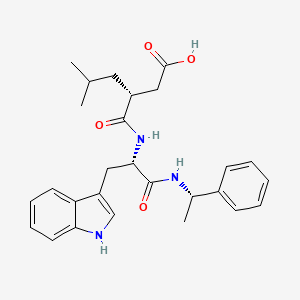
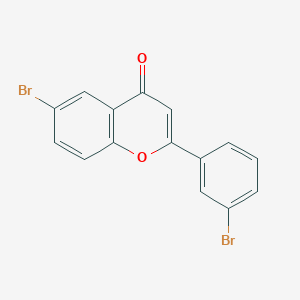
![(2S)-2-(2,4-difluorophenyl)-1-[3-[(E)-2-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]ethenyl]-1,2,4-triazol-1-yl]-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1247730.png)
![2-hydroxy-2-methyl-N-[1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide](/img/structure/B1247731.png)
